OppB protein, Salmonella
Description
Classification and Nomenclature of Oligopeptide Permeases in Salmonella
The oligopeptide permease system in Salmonella is a member of the ATP-binding cassette (ABC) superfamily of transporters, one of the largest and most widespread groups of transport systems found in all domains of life. uniprot.orgnih.gov Specifically, it is classified as a periplasmic binding protein-dependent import system, which utilizes a substrate-binding protein in the periplasm to capture and deliver ligands to the membrane-bound transporter. nih.govnih.gov
The nomenclature for the components of the oligopeptide permease system in Salmonella is based on the genes within the opp operon. The protein itself is referred to as Oligopeptide transport system permease protein OppB , or simply OppB protein . The gene that encodes this protein is designated as oppB. uniprot.org In Salmonella typhimurium strain LT2, the ordered locus name for the oppB gene is STM1745. uniprot.org
| Nomenclature Details for OppB in Salmonella | |
| Protein Name | Oligopeptide transport system permease protein OppB |
| Gene Name | oppB |
| System Classification | ATP-binding cassette (ABC) transporter |
| Transporter Family | Periplasmic binding protein-dependent permease |
| Organism | Salmonella (e.g., Salmonella typhimurium, Salmonella enteritidis) |
This table provides a summary of the classification and nomenclature for the OppB protein in Salmonella.
The genus Salmonella is divided into two species, Salmonella enterica and Salmonella bongori. S. enterica is further subdivided into six subspecies, with the majority of human and animal isolates belonging to S. enterica subsp. enterica. wikipedia.orgnih.gov The Opp system, including the OppB protein, is a conserved feature across different Salmonella serovars.
Overview of the Oligopeptide Transport (Opp) System in Salmonella
The Opp system is a multicomponent transporter responsible for the uptake of oligopeptides, typically ranging from two to five amino acid residues in length. nih.gov This transport function is vital for the bacterium's ability to acquire essential amino acids from its surroundings, particularly in nutrient-limited environments, and it also participates in the recycling of cell wall components. uniprot.orgnih.gov
The entire system is encoded by the opp operon, which comprises five essential genes: oppA, oppB, oppC, oppD, and oppF. ontosight.ainih.gov These genes encode the five protein components that assemble to form the functional transporter complex: uniprot.org
OppA: A periplasmic substrate-binding protein that captures oligopeptides with high affinity.
OppB and OppC: Two distinct, highly hydrophobic integral membrane proteins that form the channel through which the peptides are translocated across the cytoplasmic membrane. nih.gov
OppD and OppF: Two peripheral, cytoplasmic-facing ATP-binding proteins (also known as nucleotide-binding domains or NBDs) that hydrolyze ATP to power the transport process.
OppB, in concert with OppC, constitutes the core transmembrane domain of the transporter. It is responsible for forming the pathway for substrate movement and is directly involved in the translocation event across the inner membrane. ontosight.aiuniprot.orgnih.gov The coordinated action of all five Opp proteins is necessary for the efficient import of oligopeptides into the bacterial cytoplasm. nih.gov
| Component | Gene | Location | Function |
| OppA | oppA | Periplasm | Binds oligopeptides |
| OppB | oppB | Inner Membrane | Forms transmembrane channel |
| OppC | oppC | Inner Membrane | Forms transmembrane channel |
| OppD | oppD | Cytoplasm | Binds and hydrolyzes ATP |
| OppF | oppF | Cytoplasm | Binds and hydrolyzes ATP |
This interactive table outlines the components of the Salmonella Opp system.
Historical Perspectives on OppB Research in Salmonella
Research into the oligopeptide transport system in Salmonella has a history spanning several decades. Early genetic studies in the 1980s focused on identifying and mapping the genes responsible for peptide uptake. In 1982, Higgins and colleagues mapped the opp locus in Salmonella typhimurium to approximately 34 minutes on the bacterial chromosome, positioning it between the tonB and galU genes. nih.govfrenoy.eu
A significant milestone was achieved in 1987 with the determination of the complete nucleotide sequence of the opp operon in S. typhimurium. nih.gov This work definitively identified the five genes (oppA, oppB, oppC, oppD, oppF) required for the system's function and confirmed through the use of lacZ gene fusions that OppB, OppC, and OppD were membrane-associated proteins. nih.gov
Subsequent research in 1992 provided crucial insights into the structure of the transmembrane components. nih.gov Using a combination of biochemical and genetic techniques, researchers demonstrated that both OppB and OppC are integral membrane proteins that each span the membrane six times, with both their N-termini and C-termini located in the cytoplasm. nih.gov This structural arrangement was recognized as a characteristic feature of the ABC transporter superfamily. nih.gov These foundational studies established the genetic organization, protein composition, and membrane topology of the Opp system, paving the way for more detailed functional and regulatory investigations of the OppB protein and its role in Salmonella physiology.
Properties
CAS No. |
110910-52-6 |
|---|---|
Molecular Formula |
C7H14N4O3 |
Synonyms |
OppB protein, Salmonella |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Salmonella Oppb
Genetic Organization and Operonic Context of oppB in Salmonella
The expression and function of the OppB protein are intrinsically linked to its genetic organization within the opp operon.
In Salmonella typhimurium, the genes encoding the oligopeptide permease system are organized into a single transcriptional unit known as the opp operon. nih.govnih.govasm.org This system is a member of the ATP-binding cassette (ABC) superfamily of transporters and is essential for the uptake of small peptides (ranging from two to five amino acid residues), which serve nutritional roles and are involved in recycling cell wall components. nih.govfrenoy.eunih.gov Initial genetic analyses identified four genes, oppA, oppB, oppC, and oppD. nih.gov Subsequent nucleotide sequencing of the operon revealed a fifth gene, oppF, which is co-transcribed with the others and is also essential for the transporter's function. nih.gov The five gene products, OppA, OppB, OppC, OppD, and OppF, constitute the complete and functional transport system. nih.gov
Table 1: Components of the Salmonella opp Operon
| Gene | Protein | Function | Cellular Location |
| oppA | OppA | Periplasmic substrate-binding protein; captures oligopeptides. | Periplasm |
| oppB | OppB | Integral membrane protein; forms part of the translocation channel. nih.gov | Inner Membrane |
| oppC | OppC | Integral membrane protein; forms part of the translocation channel. nih.gov | Inner Membrane |
| oppD | OppD | ATP-binding cassette protein; energizes transport through ATP hydrolysis. | Cytoplasm (Membrane-associated) nih.gov |
| oppF | OppF | ATP-binding cassette protein; energizes transport through ATP hydrolysis. nih.gov | Cytoplasm (Membrane-associated) |
The opp operon, containing the oppB gene, has a specific location on the Salmonella typhimurium chromosome. It is situated between the tonB and galU genes. frenoy.eu More precise mapping has established the gene order in this chromosomal region as cysB-trp-tonB-opp-galU-tdk. frenoy.eu The entire opp locus spans a significant segment of DNA, estimated to be approximately 5 to 6 kilobases, which is consistent with its multi-gene structure. frenoy.eu
Subunit Composition and Quaternary Structure of the Salmonella OppABCDF Complex
The functional oligopeptide transporter is a multi-protein complex, OppABCDF, built from the products of the opp operon. nih.govuniprot.org The complex is composed of five essential subunits:
OppA: A soluble periplasmic protein that binds to oligopeptides with high affinity. frenoy.eu
OppB and OppC: Two distinct, highly hydrophobic integral membrane proteins that together form the channel through which peptides cross the cytoplasmic membrane. nih.gov
OppD and OppF: Two peripheral membrane proteins located on the cytoplasmic side of the membrane. They contain the ATP-binding cassettes and couple ATP hydrolysis to the transport process. nih.gov
The quaternary structure involves the assembly of these components into a functional unit at the inner bacterial membrane. The OppB and OppC proteins form the core transmembrane domain, while OppD and OppF associate with this core at the membrane's cytoplasmic face to provide the energy for transport. The OppA protein remains in the periplasm, delivering substrate to the membrane-bound components.
Membrane Topology of Salmonella OppB
The function of OppB as a channel-forming subunit is dictated by its specific arrangement within the cell membrane.
Based on its hydrophobic amino acid sequence, the OppB protein was predicted to be a multi-pass transmembrane protein. nih.gov This prediction has been confirmed through extensive experimental analysis in Salmonella typhimurium using a combination of biochemical, genetic, and immunological methods. nih.gov These studies have demonstrated that the OppB protein spans the cytoplasmic membrane six times. nih.gov
The six transmembrane helices of OppB are connected by loops of amino acids that are exposed to either the cytoplasm or the periplasm. Experimental evidence has established a defined topology for the protein. Both the amino-terminus (N-terminus) and the carboxyl-terminus (C-terminus) of the Salmonella OppB protein are located on the cytoplasmic side of the inner membrane. nih.gov This arrangement dictates the orientation of the connecting loops, with three loops exposed to the periplasm and two to the cytoplasm, which is critical for its interaction with other Opp subunits and the translocation of peptides.
Table 2: Topological Features of Salmonella OppB
| Feature | Description | Reference |
| Transmembrane Domains | 6 | nih.gov |
| N-terminus Location | Cytoplasmic | nih.gov |
| C-terminus Location | Cytoplasmic | nih.gov |
| Periplasmic Loops | 3 | Inferred from topology |
| Cytoplasmic Loops | 2 | Inferred from topology |
Conformational Dynamics of Salmonella OppB and Associated Proteins
The transport of oligopeptides across the inner membrane of Salmonella is a dynamic process facilitated by the oligopeptide permease (Opp) ABC transporter. This process is critically dependent on a series of coordinated conformational changes within its constituent proteins, particularly the transmembrane protein OppB, in concert with its associated partners OppA, OppC, OppD, and OppF. These structural rearrangements are powered by the binding and hydrolysis of ATP, ensuring the unidirectional translocation of peptides from the periplasm into the cytoplasm.
The functional cycle of the Opp transporter is best understood through the alternating access model, a paradigm for ABC transporters. This model posits that the transporter alternates between two principal conformations: an inward-facing state, where the substrate-binding site is accessible from the cytoplasm, and an outward-facing state, where the binding site is open to the periplasm. The transition between these states is a highly regulated process involving each component of the Opp system.
The transport cycle commences with the capture of an oligopeptide by the periplasmic binding protein, OppA. In its unliganded form, OppA exists in an open conformation. Upon binding a peptide, OppA undergoes a significant conformational change, closing around the substrate. This ligand-bound, closed form of OppA then docks with the transmembrane domains, OppB and OppC.
The interaction of the substrate-loaded OppA with the OppBC complex is a critical step that initiates the subsequent conformational cascade. This docking is thought to trigger a conformational change in the transmembrane domains, preparing them to receive the peptide. The precise nature of this initial change in OppB is not fully elucidated for the Salmonella system specifically, but studies on homologous ABC transporters suggest a reorientation of the transmembrane helices of OppB and OppC to form a translocation pathway.
The binding of ATP to the nucleotide-binding domains (NBDs), OppD and OppF, is the primary driver of the major conformational changes. In the resting state, the NBDs are typically in a disengaged or partially engaged state. The binding of two ATP molecules, one at each NBD, promotes their dimerization. This dimerization is a key mechanical event that is transmitted to the transmembrane domains through the coupling helices.
The ATP-induced dimerization of OppD and OppF forces a large-scale structural rearrangement in OppB and OppC. This conformational switch transitions the transmembrane domains from an inward-facing to an outward-facing conformation. In this outward-facing state, the peptide is transferred from OppA into the translocation channel formed by OppB and OppC.
Following peptide transfer, ATP hydrolysis at the NBDs provides the energy for the resetting of the transporter. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to the dissociation of the NBD dimer. This dissociation is coupled to the reversion of the transmembrane domains back to the inward-facing conformation. This final conformational change releases the peptide into the cytoplasm and returns the transporter to its resting state, ready for another cycle of transport.
While the general mechanism is understood, the specific intramolecular movements within Salmonella OppB during these transitions are an area of active research. It is hypothesized that the transmembrane helices of OppB undergo rigid-body rotations and tilting motions to open and close the translocation pore on either side of the membrane.
Detailed Research Findings on Conformational States
Direct structural and biophysical studies on the conformational dynamics of the complete Salmonella Opp complex are limited. However, extensive research on homologous ABC transporters provides significant insights that are largely applicable to the Salmonella system. The table below summarizes key findings related to the conformational states of the Opp system, drawing from studies on closely related organisms where direct Salmonella data is not available.
| Conformational State | Triggering Event | Key Protein Interactions | Structural Characteristics of OppB/C | State of Nucleotide-Binding Domains (OppD/F) | Source Organism for Key Findings |
| Resting State (Inward-Facing) | Post-transport cycle | OppB-OppC form the transmembrane channel; OppD-OppF are separated or loosely associated. | Translocation pathway is open to the cytoplasm and closed to the periplasm. | Nucleotide-free or ADP-bound; separated dimer. | Escherichia coli (homologous structure) |
| Substrate-Bound (Pre-translocation) | OppA with bound peptide docks to OppBC. | Ligand-bound OppA interacts with the periplasmic loops of OppB and OppC. | Initial subtle reorientation of transmembrane helices to accommodate OppA. | Nucleotide-free, poised for ATP binding. | General ABC transporter models |
| ATP-Bound (Outward-Facing) | Binding of two ATP molecules to OppD and OppF. | OppD and OppF dimerize, transmitting a conformational change to OppBC. | Translocation pathway is now open to the periplasm and closed to the cytoplasm. | ATP-bound; tightly associated dimer. | General ABC transporter models |
| Post-Hydrolysis (Transition to Inward-Facing) | Hydrolysis of ATP to ADP + Pi. | OppD and OppF dimer dissociates. | Translocation pathway begins to revert to the inward-facing conformation, releasing the peptide into the cytoplasm. | ADP + Pi bound; dimer dissociation initiated. | General ABC transporter models |
Mechanistic Insights into Oligopeptide Translocation by Salmonella Oppb
Role of OppB as a Permease Subunit in the Oligopeptide Transport Cycle
OppB is an integral transmembrane protein that, in conjunction with OppC, forms the translocation pathway for oligopeptides across the cytoplasmic membrane. nih.gov Based on its hydrophobicity and sequence analysis, OppB is predicted to have multiple transmembrane helices that embed within the cell membrane, contributing to the formation of a channel. nih.gov Experimental evidence for the Salmonella typhimurium Opp system has shown that both OppB and OppC span the membrane six times, with their N- and C-termini located on the cytoplasmic side. nih.gov
The transport cycle is initiated in the periplasm where the OppA protein binds to an oligopeptide. This substrate-loaded OppA then docks with the external face of the OppB/OppC transmembrane complex. This binding event is thought to trigger a series of conformational changes that are transmitted from the periplasmic side, through OppB and OppC, to the cytoplasmic ATP-binding subunits, OppD and OppF. While the precise conformational dynamics of Salmonella OppB have not been elucidated in high resolution, the general model for ABC importers suggests that the transmembrane subunits alternate between an outward-facing and an inward-facing conformation. In the outward-facing state, the substrate binding site is accessible to the periplasmic OppA. Following the ATP hydrolysis-driven power stroke, the complex transitions to an inward-facing conformation, releasing the oligopeptide into the cytoplasm. OppB, as a core component of this channel, is central to this alternating access mechanism.
Energetics of Salmonella OppB-Mediated Transport
The translocation of oligopeptides into the bacterial cytoplasm is an active transport process that requires a significant energy input to move substrates against their concentration gradient. This energy is provided by the hydrolysis of ATP, a process carried out by the OppD and OppF subunits of the complex.
The transport function of OppB is energetically coupled to the ATPase activity of OppD and OppF. uniprot.org The binding of the substrate-loaded OppA to the OppB/OppC complex is believed to signal the ATP-binding domains to bind and hydrolyze ATP. The energy released from ATP hydrolysis is then transduced back to the transmembrane domains, including OppB, driving the conformational changes necessary for peptide translocation. This tight coupling ensures that the energetically expensive process of ATP hydrolysis is directly linked to the productive movement of a substrate across the membrane, preventing futile cycles of ATP consumption. While the exact stoichiometry for the Salmonella Opp system has not been definitively established, studies on other binding protein-dependent transport systems suggest that approximately one to two molecules of ATP are hydrolyzed for every molecule of substrate transported. nih.gov
The Salmonella Opp system functions as a canonical ABC importer. The ATP-binding domains, OppD and OppF, contain conserved motifs, including the Walker A and B boxes and the ABC signature motif, which are characteristic of this protein superfamily. The binding of ATP is thought to promote the dimerization of the OppD and OppF subunits, which in turn induces a conformational change in the coupled transmembrane subunits, OppB and OppC. This change reorients the substrate-binding site from facing the periplasm to facing the cytoplasm. Subsequent hydrolysis of ATP to ADP and inorganic phosphate leads to the dissociation of the nucleotide-binding domains, resetting the transporter to its initial conformation, ready for another cycle of transport. The conformational state of OppB is therefore directly controlled by the nucleotide-bound state of the OppD and OppF proteins.
Inter-Subunit Interactions within the Salmonella Opp System
The efficient translocation of oligopeptides is contingent on a series of coordinated interactions between the different subunits of the Opp complex. OppB plays a central role in mediating these interactions, acting as a bridge between the periplasmic substrate recognition event and the cytoplasmic energy-providing machinery.
The transport cycle begins with the high-affinity binding of an oligopeptide by the periplasmic protein OppA. The resulting OppA-peptide complex then interacts with the periplasmic loops of the OppB and OppC transmembrane proteins. This interaction is highly specific and is a critical step for initiating the transport process. The binding of the liganded OppA is the trigger that initiates the conformational cascade leading to ATP hydrolysis and substrate translocation. It is hypothesized that this interaction stabilizes the outward-facing conformation of the OppB/OppC channel, allowing for the efficient transfer of the oligopeptide from OppA into the translocation pathway.
OppB and OppC are homologous proteins that are both essential for the formation of a functional transport channel. nih.govnih.gov They are believed to form a heterodimer within the cytoplasmic membrane, creating the pore through which the oligopeptides pass. nih.gov The two subunits work in a cooperative manner to mediate the passage of the substrate. While the specific contribution of each subunit to the translocation process is not fully understood, it is likely that they provide the structural framework for the channel and undergo coordinated conformational changes in response to signals from both the periplasmic OppA and the cytoplasmic OppD/F subunits. This cooperative action ensures the creation of a functional and tightly regulated conduit for oligopeptides into the cell.
ATP-Binding Protein (OppD and OppF) Association and Dissociation Dynamics
The translocation of oligopeptides across the cytoplasmic membrane is an energy-dependent process powered by the hydrolysis of ATP, a function carried out by the nucleotide-binding domains (NBDs), OppD and OppF. These proteins associate with the transmembrane domains (TMDs), OppB and OppC, at the inner leaflet of the cytoplasmic membrane and undergo a cycle of association and dissociation that is tightly coupled to conformational changes within the transporter complex, driving the movement of the substrate.
The catalytic cycle of the Opp transporter is initiated by the binding of an oligopeptide to the periplasmic binding protein, OppA. This substrate-loaded OppA then docks onto the external face of the OppB/OppC transmembrane complex. This interaction is thought to signal the NBDs, OppD and OppF, which are located on the cytoplasmic side of the membrane, to bind ATP.
The binding of ATP to OppD and OppF induces their dimerization, a conformational change that is fundamental to the power stroke of the transport mechanism. This dimerization event is transmitted through the coupling helices of the TMDs, including OppB, causing a conformational rearrangement of the transmembrane channel. This change shifts the transporter from an inward-facing conformation, where the substrate-binding site is accessible from the cytoplasm, to an outward-facing conformation, where the binding site is open to the periplasm, allowing for the release of the oligopeptide into the cytoplasm.
Following the release of the substrate, ATP hydrolysis is triggered within the OppD/OppF dimer. The energy released from the hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to the dissociation of the N-terminal domains. This dissociation resets the transporter to its inward-facing conformation, ready for another cycle of transport. The release of ADP and Pi from the NBDs is the final step in the cycle, allowing them to bind new ATP molecules upon the arrival of another substrate-loaded OppA.
Molecular dynamics simulations of ABC transporters suggest that the interaction between the TMDs and NBDs is crucial for the coordination of substrate binding and translocation with ATP binding and hydrolysis. Although specific high-resolution structural data for the entire Salmonella Opp complex in different conformational states is limited, it is understood that the NBDs regulate the conformational transitions of the TMDs, and the energy from ATP hydrolysis is transmitted to the TMDs through a defined TMD:NBD interface.
| Component | Function | Cellular Location |
| OppB | Transmembrane domain (Permease) | Cytoplasmic membrane |
| OppC | Transmembrane domain (Permease) | Cytoplasmic membrane |
| OppD | ATP-binding protein (NBD) | Cytoplasm (membrane-associated) |
| OppF | ATP-binding protein (NBD) | Cytoplasm (membrane-associated) |
| ATP | Energy source | Cytoplasm |
| ADP | Product of ATP hydrolysis | Cytoplasm |
| Pi | Product of ATP hydrolysis | Cytoplasm |
Physiological Roles and Biological Processes Mediated by Salmonella Oppb
Nutrient Acquisition and Metabolic Homeostasis in Salmonella
The transport of oligopeptides by the OppB-containing permease is a cornerstone of Salmonella's nutritional strategy, contributing significantly to its metabolic flexibility and resilience.
Utilization of Oligopeptides as Essential Nutrient Sources
The Opp system provides Salmonella with access to a rich source of amino acids in the form of short peptides. This is particularly advantageous in environments where free amino acids may be scarce, but protein degradation products are available. The ability to import and subsequently hydrolyze these oligopeptides into their constituent amino acids allows the bacterium to fuel protein synthesis and other essential metabolic pathways. The broad substrate specificity of the Opp system enables the uptake of a wide variety of peptides, ensuring a versatile nutritional capability. nih.gov
Contribution to Salmonella Survival in Nutrient-Limited Environments
In nutrient-poor niches, the scavenging of oligopeptides via the OppB-containing transporter is critical for survival. By efficiently importing small peptides from the surroundings, Salmonella can sustain its metabolic needs even when preferred nutrient sources are depleted. This capability is a key factor in the bacterium's persistence in diverse environments, from the host gastrointestinal tract to external settings. Strains with mutations in the Opp system exhibit impaired growth and survival, particularly under conditions of nutrient starvation, highlighting the critical role of this transport system in the bacterium's ecological fitness. nih.govresearchgate.net
Cell Wall Remodeling and Peptidoglycan Recycling in Salmonella
Beyond its nutritional role, the OppB-mediated transport is integral to the maintenance of the bacterial cell wall through the recycling of peptidoglycan components.
Transport of Cell Wall-Derived Peptides (e.g., Murein Tripeptide)
During bacterial growth and division, the peptidoglycan sacculus undergoes constant remodeling, a process that releases small peptide fragments, such as murein tripeptide (L-alanyl-γ-D-glutamyl-meso-diaminopimelate), into the periplasm. The Opp system, including the OppB protein, is directly involved in the uptake of these cell wall-derived peptides. nih.gov In some cases, a periplasmic binding protein, MppA, captures the murein tripeptide and delivers it to the OppBCDF membrane components for transport into the cytoplasm. nih.gov Mutants with a defect in oppB have been shown to be deficient in the uptake of these recycled peptides. nih.gov
The range of peptidoglycan-derived fragments transported includes various muropeptides generated by the activity of lytic enzymes during cell wall turnover. nih.govfrontiersin.org
Implications for Cell Envelope Integrity and Maintenance
The recycling of peptidoglycan-derived peptides is a highly efficient process that conserves cellular resources. By re-internalizing these building blocks, Salmonella can minimize the energy expenditure required for de novo synthesis of cell wall precursors. This process is crucial for maintaining the structural integrity and homeostasis of the cell envelope. A functional OppB-containing transporter ensures a steady supply of recycled components for peptidoglycan synthesis, which is vital for withstanding osmotic stress and other environmental challenges that threaten the cell's physical barrier. Disruptions in this recycling pathway can lead to defects in the cell wall, compromising the bacterium's viability and resilience.
Broader Contributions to Salmonella Physiology
The functions of the OppB protein and the broader oligopeptide transport system extend to other aspects of Salmonella's physiology, including its interactions with the host and its ability to adapt to stressful conditions. While direct evidence linking OppB to virulence is still emerging, the processes it mediates are known to be important for pathogenesis. For instance, the maintenance of cell envelope integrity is crucial for resisting host immune defenses, such as antimicrobial peptides. javeriana.edu.co Furthermore, the ability to acquire nutrients within the host environment is a key determinant of successful infection. plos.org The metabolic flexibility provided by oligopeptide uptake can also contribute to the bacterium's ability to adapt to the diverse and often harsh conditions encountered during infection. nih.gov
Interactive Data Table: Components of the Salmonella Opp Transporter and their Functions
| Component | Type | Function |
| OppA | Periplasmic Binding Protein | Binds oligopeptides in the periplasm and delivers them to the transmembrane complex. |
| OppB | Integral Membrane Protein | Forms part of the transmembrane channel for oligopeptide translocation. |
| OppC | Integral Membrane Protein | Works in conjunction with OppB to form the transmembrane channel. |
| OppD | ATP-binding Cassette Protein | Hydrolyzes ATP to power the transport process. |
| OppF | ATP-binding Cassette Protein | Also hydrolyzes ATP, providing energy for transport. |
| MppA | Periplasmic Binding Protein | Specifically binds murein tripeptide for cell wall recycling. |
Adaptation to Diverse Environmental Stresses
Salmonella encounters a wide array of stressful conditions both in the external environment and within its host. The ability to sense and respond to these stresses is paramount for its survival and pathogenesis. The Opp system, through its role in peptide uptake, contributes significantly to this adaptive capacity.
The acquisition of external peptides provides Salmonella with a ready supply of amino acids. This is particularly critical under conditions of nutrient limitation or stress, where de novo amino acid synthesis may be metabolically expensive or impaired. By importing peptides, the bacterium can conserve energy and resources, which can then be redirected towards stress-response mechanisms. For instance, during oxidative stress, there is an increased demand for the synthesis of repair enzymes and proteins that protect against cellular damage. The amino acids derived from Opp-mediated peptide transport can fuel the synthesis of these protective proteins.
Furthermore, the Opp system is involved in the recycling of cell wall peptides (murein peptides) that are released during bacterial growth and division nih.gov. This recycling process is not only important for cell wall homeostasis but also serves as a source of building blocks for new peptidoglycan synthesis, which is essential for maintaining cell integrity under various environmental assaults, such as osmotic stress.
| Stressor | Role of Opp-mediated Peptide Uptake |
| Nutrient Limitation | Provides essential amino acids when de novo synthesis is limited, supporting basal metabolic functions. |
| Oxidative Stress | Supplies amino acids for the synthesis of antioxidant enzymes and DNA repair proteins. |
| Osmotic Stress | Contributes to the maintenance of cell wall integrity through the recycling of peptidoglycan components. |
| Acid Stress | Supports the synthesis of proteins involved in pH homeostasis and repair of acid-induced damage. |
Impact on Bacterial Growth and Replication Dynamics
The uptake of oligopeptides via the OppB-containing transporter is directly linked to the growth and replication of Salmonella. As a primary route for acquiring amino acids, the Opp system is fundamental for protein synthesis, which is a prerequisite for cell division and biomass accumulation.
In nutrient-rich environments, the Opp system allows Salmonella to efficiently scavenge peptides, supplementing its amino acid pool and supporting rapid growth. The ability to import and utilize a wide range of peptides confers a competitive advantage, enabling the bacterium to outgrow other microorganisms that may be restricted to de novo synthesis or the uptake of free amino acids.
The dynamics of Salmonella replication, particularly within host cells such as macrophages, are complex and influenced by nutrient availability within the phagosomal environment. The intracellular milieu can be nutrient-poor, and the ability to acquire essential nutrients is a key determinant of intracellular survival and proliferation. The Opp system likely plays a significant role in this context by enabling the bacterium to utilize peptides derived from the host cell cytosol or the degradation of host proteins.
The contribution of the Opp system to growth is intrinsically linked to the metabolic state of the bacterium. By providing a direct source of amino acids, the Opp system helps to maintain metabolic homeostasis and ensures a continuous supply of precursors for the synthesis of macromolecules essential for replication.
| Factor | Impact of Opp-mediated Peptide Uptake |
| Growth Rate | Promotes rapid growth in peptide-rich environments by providing readily available amino acids. |
| Replication Efficiency | Supports efficient replication by supplying building blocks for protein and cell wall synthesis. |
| Intracellular Survival | Potentially contributes to survival and proliferation within host cells by enabling the utilization of host-derived peptides. |
| Competitive Fitness | Enhances the ability to compete with other microorganisms for nutritional resources. |
Oppb S Contribution to Salmonella Pathogenesis and Virulence
Significance of Oligopeptide Transport for Host Colonization by Salmonella
Successful colonization of the host is a critical first step in Salmonella infection. This process requires the bacterium to adapt to a variety of challenging environments, from the gastrointestinal tract to deeper tissues. A key aspect of this adaptation is the acquisition of essential nutrients, which are often scarce within the host.
Oligopeptides represent a rich source of amino acids for bacteria. The Opp system, including the transmembrane protein OppB, is a high-affinity transport system capable of importing peptides ranging from two to five amino acid residues in length. nih.gov This capability is particularly important in the nutrient-limited environments encountered by Salmonella during infection. For instance, the intracellular milieu of host cells, such as macrophages, is known to be a nutritionally challenging environment.
Research has demonstrated that the ability to synthesize certain amino acids is crucial for Salmonaella virulence. Strains that are auxotrophic for specific amino acids, meaning they cannot produce them and must acquire them from the environment, show attenuated virulence. This highlights the importance of nutrient acquisition systems, such as the Opp operon, in supporting the metabolic needs of the bacterium during host colonization and subsequent infection. The transport of oligopeptides via the Opp system provides a direct pathway for Salmonella to scavenge essential amino acids from the host environment, thereby fueling its growth and proliferation.
Functional Consequences of opp Operon Mutations on Salmonella Virulence Phenotypes
While direct studies comprehensively detailing the virulence phenotypes of Salmonella with specific mutations in the oppB gene or the entire opp operon are not extensively documented in publicly available research, the functional role of the Opp system strongly implies a significant impact on virulence. The oligopeptide permease (Opp) in Salmonella typhimurium is a periplasmic binding protein-dependent transport system essential for the uptake of peptides containing two to five amino acid residues. nih.gov This system is not only crucial for nutrition but also for the recycling of cell wall peptides. nih.gov
Given that the intracellular environment within host phagocytic cells is known to be limited in essential nutrients, the inability to import oligopeptides would likely impair bacterial replication and survival. Therefore, it is highly probable that mutations rendering the Opp system non-functional would lead to an attenuation of Salmonella virulence.
To illustrate the potential impact, we can consider the established consequences of mutations in genes required for the synthesis of essential nutrients. For example, Salmonella auxotrophs for aromatic amino acids are known to be avirulent, demonstrating the critical need for nutrient acquisition during infection. As the Opp system provides a primary mechanism for obtaining a wide range of amino acids from the host, its disruption would logically compromise the bacterium's pathogenic potential.
Table 1: Predicted Effects of opp Operon Mutations on Salmonella Virulence
| Virulence Phenotype | Predicted Consequence of opp Mutation | Rationale |
| Host Colonization | Reduced | Impaired ability to acquire essential amino acids from the nutrient-limited gut environment. |
| Intracellular Survival | Reduced | Decreased replication and persistence within macrophages due to amino acid starvation. |
| Systemic Spread | Reduced | Inability to sustain growth required for dissemination to deeper tissues like the liver and spleen. |
| Overall Virulence | Attenuated | General metabolic stress and inability to meet the nutritional demands of proliferation within the host. |
Role in Intracellular Survival and Replication within Host Cells
A hallmark of Salmonella pathogenesis is its ability to survive and replicate within host cells, particularly macrophages. The Salmonella-containing vacuole (SCV), the membrane-bound compartment in which the bacteria reside, is a challenging environment characterized by nutrient limitation and exposure to host defense mechanisms.
The acquisition of nutrients is a critical challenge for Salmonella within the SCV. The Opp system, through the action of OppB and its associated proteins, is thought to play a vital role in this process by importing oligopeptides from the host cell cytoplasm. These peptides can then be broken down into their constituent amino acids, which are essential for protein synthesis and bacterial replication.
While direct experimental evidence in Salmonella is still emerging, studies in other intracellular pathogens provide strong correlative support for this role. For instance, in Listeria monocytogenes, another facultative intracellular bacterium, the oligopeptide-binding protein OppA has been shown to be important for intracellular survival and growth. This suggests a conserved strategy among intracellular pathogens to utilize host-derived peptides for their nutritional needs. The ability to scavenge these nutrients via the Opp system is likely a key factor contributing to Salmonella's capacity to establish a replicative niche within host cells.
Consideration of OppB as a Target for Antimicrobial Research Strategies
The increasing prevalence of antibiotic-resistant Salmonella strains necessitates the development of novel therapeutic strategies. An attractive approach is to target bacterial factors that are essential for virulence but are absent in the host. The OppB protein, as a key component of the oligopeptide transport system vital for Salmonella's survival within the host, represents a potential target for such antimicrobial research.
Inhibiting the function of OppB would disrupt the uptake of essential oligopeptides, effectively starving the bacterium of the amino acids required for growth and proliferation, particularly within the nutrient-poor environment of the host cell. This could lead to a significant attenuation of virulence and render the bacteria more susceptible to host immune clearance.
The development of small molecules that specifically block the transmembrane channel formed by OppB or interfere with its interaction with other components of the Opp system could be a promising avenue for new drug discovery. As the Opp system is highly conserved among many pathogenic bacteria, inhibitors targeting OppB could potentially have broad-spectrum activity. However, significant research is still required to validate OppB as a druggable target and to develop effective and specific inhibitors. Future studies in this area could provide a much-needed new class of antimicrobials to combat multidrug-resistant Salmonella infections.
Regulation of Oppb Gene Expression and Protein Activity in Salmonella
Transcriptional Regulation of the opp Operon
The transcription of the opp operon is the primary level of control for the synthesis of the OppB protein. This regulation involves a baseline level of expression that can be modulated by various signals and regulatory factors. In Salmonella typhimurium, the opp locus is organized as a single operon, with genes transcribed as a single polycistronic mRNA. Early studies identified four genes, oppA, oppB, oppC, and oppD, and a fifth gene, oppF, was later shown to be cotranscribed as part of the operon nih.govasm.org.
Constitutive Expression and Basal Transcriptional Activity
Bacterial operons, particularly those involved in core metabolic functions, often exhibit a basal level of transcription. This ensures that a minimal amount of the protein machinery is available to the cell at all times. While many operons in Salmonella are tightly regulated in response to specific stimuli, it is understood that a low level of constitutive expression can occur from many promoters lumenlearning.com. In the case of the opp operon, a basal transcriptional activity ensures that Salmonella can readily sense and transport peptides when they become available in the environment, even at low concentrations. For instance, the related dipeptide permease (dpp) system in Salmonella typhimurium has been observed to have constitutive expression, suggesting that maintaining a baseline peptide transport capability is advantageous for the bacterium frenoy.eu.
Influence of Environmental Cues on opp Gene Expression
The expression of bacterial genes is frequently tailored in response to environmental conditions to optimize survival and growth. In Salmonella, a wide range of environmental cues, including nutrient availability, osmolarity, pH, and temperature, trigger complex regulatory networks nih.govnih.gov. The primary function of the Opp system is nutritional, suggesting that its expression is logically influenced by the availability of peptides and amino acids in the surrounding medium.
Salmonella possesses sophisticated two-component regulatory systems, such as PhoP/PhoQ and EnvZ/OmpR, that sense changes in the extracellular environment, like low magnesium or high osmolarity, and subsequently modulate the expression of large sets of genes, including those involved in virulence and stress response nih.govpurdue.edu. While direct regulation of the opp operon by these specific global regulators in response to cues like pH or osmolarity has not been extensively detailed, nutrient limitation is a known trigger for changes in gene expression. For example, limitation of specific amino acids can induce the expression of virulence operons through mechanisms like transcription attenuation, demonstrating how nutrient status is translated into a regulatory response nih.gov. Given that the Opp system provides a source of amino acids through peptide import, its expression is likely upregulated in nutrient-poor environments where peptides represent a valuable nutritional source.
Identification and Characterization of Regulatory Elements
The regulation of transcription is mediated by specific DNA sequences known as regulatory elements, which include promoters and operators khanacademy.orgkhanacademy.org. The promoter is the site where RNA polymerase binds to initiate transcription, and its strength can determine the basal level of expression. Operator regions are binding sites for repressor or activator proteins that can decrease or enhance transcription, respectively lumenlearning.com.
The opp operon, like other bacterial operons, is controlled by such elements located in the regulatory region upstream of the first gene, oppA asm.orgkhanacademy.org. The complete nucleotide sequence of the S. typhimurium opp operon has been determined, which allows for the computational prediction of promoter sequences and potential binding sites for transcription factors nih.gov. While specific activator or repressor proteins that bind directly to the opp operator in Salmonella have not been fully characterized in all conditions, the genetic organization as a single transcriptional unit is well-established asm.orgnih.gov. The regulation of the entire operon from a single promoter region means that the transcriptional control mechanisms acting at this site will dictate the level of the polycistronic mRNA and, consequently, the amount of OppB protein synthesized.
Post-Transcriptional and Translational Control Mechanisms Affecting Salmonella OppB
Following transcription, the opp mRNA is subject to further layers of regulation that can fine-tune the amount of protein produced. These post-transcriptional mechanisms, including the action of small regulatory RNAs (sRNAs) and translational repression, provide a rapid and efficient way to adjust protein levels without altering transcription rates.
Role of Small Regulatory RNAs in oppB Regulation
Small regulatory RNAs are key players in post-transcriptional gene regulation in bacteria. They are typically short, non-coding RNA molecules that base-pair with target mRNAs to alter their stability or translation efficiency illinois.edunih.gov. In Salmonella, hundreds of sRNAs have been identified, many of which are involved in responses to stress and the regulation of virulence nih.govnih.govmdpi.com.
One of the well-characterized sRNAs in Salmonella is GcvB. Research has shown that GcvB RNA directly regulates the expression of the oppA gene, which encodes the periplasmic oligopeptide-binding protein and is the first gene in the opp operon. GcvB represses the translation of oppA mRNA, and this action has been demonstrated in Salmonella nih.gov. Because bacterial operons are often subject to translational coupling, the repression of an upstream gene like oppA can have polar effects on the translation of downstream genes, including oppB. By downregulating the synthesis of the initial protein in the pathway, the cell can effectively shut down the production of the entire permease complex.
| Regulatory sRNA | Target Gene in Operon | Mechanism of Action | Likely Consequence for OppB |
|---|---|---|---|
| GcvB | oppA | Blocks translation of oppA mRNA | Reduced translation due to polar effects |
Translational Repression and its Functional Consequences
Translational repression is a mechanism that directly inhibits the synthesis of a protein from its mRNA template. In bacteria, this is often achieved by sRNAs that bind to or near the ribosome binding site (RBS) on the mRNA, physically blocking the ribosome from initiating translation nih.gov.
The repression of oppA by the GcvB sRNA is a clear example of such a mechanism. By targeting the first cistron of the polycistronic opp mRNA, GcvB effectively controls the gateway to the entire transport system. The functional consequence of this repression is a diminished capacity for the cell to import oligopeptides. This regulatory action allows Salmonella to rapidly cease the energetically expensive process of peptide transport when, for example, preferred nutrient sources like free amino acids are readily available, a condition under which GcvB is typically active. This prevents the wasteful synthesis of the Opp transport machinery, including the OppB membrane protein, aligning the cell's metabolic activities with its environmental context.
| Regulatory Factor | Target mRNA | Mechanism | Functional Consequence |
|---|---|---|---|
| GcvB sRNA | oppA mRNA | Binding to mRNA to inhibit ribosome initiation | Decreased synthesis of the entire Opp transport system, leading to reduced oligopeptide uptake. |
Interplay with Global Regulatory Networks in Salmonella
The expression and activity of the OppB protein, a core component of the oligopeptide permease (Opp) ATP-binding cassette (ABC) transporter, are intricately controlled by global regulatory networks in Salmonella. These networks allow the bacterium to sense its environment and population density, and to adapt its physiological state, including nutrient acquisition, accordingly. The regulation of oppB is integrated with broad cellular communication systems like quorum sensing and overarching stress response pathways that are critical for survival and virulence.
Connections to Quorum Sensing Pathways
Integration with Stress Response Systems
Salmonella species possess a sophisticated and interconnected network of stress response systems to survive a wide array of hostile conditions, such as nutrient starvation, oxidative stress, osmotic stress, and changes in pH. nih.gov The regulation of nutrient import systems, including the Opp transporter, is a critical part of this adaptive capability. The expression of oppB is integrated with these stress response pathways, ensuring that the bacterium can scavenge necessary resources from its environment, particularly under duress.
Global regulators are central to integrating environmental stress signals into a coherent transcriptional response. In Salmonella, the alternative sigma factor RpoS (σS) is considered the master regulator of the general stress response, becoming active during the stationary phase and upon exposure to various stresses like changes in osmolarity and temperature. nih.gov Other key systems include the RpoE (σE) extracytoplasmic stress response and various two-component systems that sense specific environmental cues. nih.gov For instance, the PhoP/PhoQ two-component system responds to low magnesium and acidic pH, conditions encountered within host phagosomes, and controls the expression of a large number of genes. mdpi.compurdue.edu
Research has shown that the expression of transporters is tightly controlled in response to environmental insults. A quantitative proteomics study on Salmonella Enteritidis's response to sodium hypochlorite—a potent oxidative stressor—revealed a significant remodeling of the cell's protein profile. In this study, proteins associated with ABC transporters were found to be generally more abundant in response to the stress. mdpi.com This suggests a strategy where the bacterium increases its capacity to import nutrients, potentially including peptides via the Opp system, to repair damage and survive.
This interplay represents a trade-off between virulence and stress resistance; under certain sublethal stresses, Salmonella may downregulate costly virulence factors while reallocating resources to survival, which includes modulating nutrient uptake systems. plos.org The integration of oppB expression with these global stress response networks allows Salmonella to fine-tune its physiology, enhancing its resilience and adaptability in diverse and challenging environments.
Interactive Data Table: Regulatory Networks and OppB
| Regulatory System | Key Regulator(s) | Signal/Condition | Known Effect on ABC Transporters in Salmonella | Direct Evidence for OppB Regulation |
| Quorum Sensing | LuxS / AI-2 | High cell density | Upregulation of the lsr operon (AI-2 uptake transporter). nih.govnih.gov | Not documented in reviewed literature. |
| General Stress | RpoS (σS) | Stationary phase, osmolarity, temperature changes. nih.gov | Controls a large regulon of stress-related genes. nih.gov | Not specifically detailed, but likely part of the broad response. |
| Oxidative Stress | OxyR, SoxR/S | Reactive oxygen species (e.g., H₂O₂, NaOCl). nih.gov | General increase in abundance of ABC transporter proteins under NaOCl stress. mdpi.com | Implied as part of the general ABC transporter upregulation. |
| Envelope Stress | RpoE (σE), CpxR/A | Misfolded outer membrane proteins. nih.gov | Regulates factors for maintaining envelope integrity. nih.gov | Not specifically detailed. |
| Acid/Ion Stress | PhoP/PhoQ | Low Mg²⁺, acidic pH. mdpi.compurdue.edu | Regulates ~5% of the genome, including virulence and adaptation genes. purdue.edu | Not specifically detailed, but part of a large, responsive regulon. |
Advanced Research Methodologies for Studying Salmonella Oppb
Genetic Manipulation and Mutagenesis Approaches in Salmonella
Genetic engineering provides foundational tools for dissecting the function of specific proteins like OppB. By precisely altering the genetic code, researchers can observe the resulting phenotypic changes, thereby inferring the protein's role.
Targeted Gene Deletions and Insertions (e.g., oppB null mutants)
Creating strains of Salmonella that completely lack a functional OppB protein (oppB null mutants) is a primary strategy for studying its importance. Targeted gene deletion is a precise method to remove a specific gene from the chromosome. nih.gov
A widely used technique for generating such mutants in Salmonella enterica is λ-Red mediated recombination. nih.govfrontiersin.orgfrontiersin.org This system uses the Red recombinase enzymes from the bacteriophage λ to facilitate homologous recombination of a linear DNA fragment with the bacterial chromosome. nih.gov The process typically involves:
Generation of a Deletion Cassette: A DNA cassette is constructed using polymerase chain reaction (PCR). This cassette contains an antibiotic resistance gene (e.g., kanamycin (B1662678) or chloramphenicol (B1208) resistance) flanked by short sequences (40-50 base pairs) that are homologous to the regions immediately upstream and downstream of the oppB gene. frontiersin.org
Transformation and Recombination: The linear DNA cassette is electroporated into a Salmonella strain that transiently expresses the λ-Red recombinase enzymes from a helper plasmid. frontiersin.orgresearchgate.net The recombinase mediates the replacement of the native oppB gene with the antibiotic resistance cassette.
Selection and Verification: Mutant cells are selected by plating on media containing the corresponding antibiotic. The successful deletion of oppB is then verified by methods such as PCR, DNA sequencing, or Southern blotting to confirm the correct insertion of the resistance cassette at the target locus. frontiersin.org
This "knock-in" approach allows for the creation of stable, marker-containing deletion mutants. nih.gov Furthermore, methods exist to remove the antibiotic resistance marker, creating a "scarless" or unmarked deletion, which is valuable for constructing strains with multiple mutations. frontiersin.org The resulting oppB null mutants can then be phenotypically characterized to determine the effects of the protein's absence on bacterial growth, nutrient uptake, and virulence.
Construction and Analysis of Reporter Gene Fusions (e.g., lacZ fusions)
To study the transcriptional regulation of the opp operon, which includes oppB, researchers utilize reporter gene fusions. nih.govresearchgate.net This technique links the promoter region of the opp operon to a reporter gene that encodes an easily measurable enzyme, such as β-galactosidase from the lacZ gene. nih.gov
Two main types of fusions are employed:
Operon Fusions: The transcription of the reporter gene is placed under the control of the target promoter (in this case, the opp promoter), but the translation of the reporter and target genes are independent. nih.gov This allows for the direct measurement of the promoter's transcriptional activity.
Gene Fusions: Both the transcription and translation of the reporter gene are under the control of the target gene, resulting in a hybrid protein. nih.gov
These fusions can be constructed in vivo using specialized transposons or bacteriophages (e.g., Mu derivatives) that carry the lacZ gene. nih.govnih.gov Studies using opp-lac operon fusions in Escherichia coli, which shares regulatory mechanisms with Salmonella, have demonstrated that the opp operon is transcriptionally regulated by environmental signals. nih.gov For example, the presence of certain amino acids or a shift to anaerobic growth can significantly increase the expression from the opp promoter. nih.gov By measuring β-galactosidase activity in these reporter strains under various conditions, researchers can quantify the level of gene expression from the opp operon. nih.gov
| Condition | Fold Increase in Expression |
| Basal Level (Minimal Medium) | 1x |
| + L-Leucine | 8-10x |
| + L-Alanine | 8-10x |
| Anaerobic Growth | 8-10x |
This table illustrates findings on the regulation of the E. coli opp operon using lacZ fusions, which is expressed identically in Salmonella. The data shows the fold increase in the differential rate of β-galactosidase synthesis compared to the basal level in minimal medium. Data sourced from nih.gov.
High-Throughput Transcriptomic and Proteomic Analyses
While genetic manipulations focus on a single gene, high-throughput techniques provide a global view of gene expression and protein abundance, offering a broader context for OppB's function.
RNA Sequencing for Comprehensive opp Operon Expression Profiling
RNA sequencing (RNA-Seq) is a powerful technology used to comprehensively profile the entire transcriptome of an organism under specific conditions. asm.org This method allows for the quantification of all RNA molecules in a cell, including the polycistronic mRNA transcribed from the opp operon. nih.gov
The application of RNA-Seq to study Salmonella involves several key steps:
RNA Extraction: Total RNA is isolated from Salmonella cultures grown under specific conditions (e.g., different nutrient availabilities, stages of infection). oup.com
Library Preparation: The RNA is converted to a library of cDNA fragments suitable for high-throughput sequencing. frontiersin.org
Sequencing: The cDNA library is sequenced, generating millions of short reads. frontiersin.org
Data Analysis: These reads are mapped to the Salmonella genome to determine the expression level of every gene and operon. oup.com
RNA-Seq analysis of the opp operon can reveal its precise architecture, including the location of transcription start sites (TSSs) and terminators. nih.gov It provides quantitative data on how the expression of oppA, oppB, oppC, oppD, and oppF changes in response to environmental cues, host-pathogen interactions, or acid stress. frontiersin.orgnih.gov This global perspective helps researchers understand how the expression of the oligopeptide transporter is coordinated with other cellular processes. researchgate.net
Quantitative Proteomics for OppB Abundance and Complex Stoichiometry
Quantitative proteomics aims to measure the abundance of proteins and their changes across different states. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification methods coupled with mass spectrometry are used to analyze the Salmonella proteome. nih.govnih.gov
These methods can be applied to:
Determine OppB Abundance: By comparing the proteomes of Salmonella grown under different conditions, researchers can quantify changes in the abundance of the OppB protein. nih.gov This can reveal post-transcriptional or translational regulatory mechanisms that affect protein levels.
Investigate Complex Stoichiometry: The Opp transporter is a multi-protein complex. Quantitative proteomics can help determine the relative abundance of each subunit (OppA, B, C, D, F). This information is critical for understanding the stoichiometry of the assembled transporter complex in the bacterial inner membrane. For instance, in a study of Salmonella-infected host cells, quantitative proteomics identified hundreds of bacterial proteins, demonstrating the feasibility of measuring specific protein levels during infection. frontiersin.org
Protein Interaction and Complex Assembly Studies
OppB does not function in isolation; it is part of a larger protein complex. Understanding how it interacts with other proteins is key to understanding its function. Methodologies such as affinity purification coupled with quantitative mass spectrometry (AP-QMS) are used to systematically map protein-protein interactions (PPIs). biorxiv.orgnih.gov
In this approach, a specific protein of interest (a "bait" protein) is tagged with an affinity tag. The bait protein and its binding partners are then purified from cell lysates and identified by mass spectrometry. nih.gov While specific interaction partners for OppB beyond the other Opp subunits are not yet extensively documented, this methodology could be used to identify novel regulatory proteins or transient interaction partners.
Studies of the assembly of other complex bacterial systems, such as the Type III Secretion System (T3SS) in Salmonella or the lipopolysaccharide transport (Lpt) system, provide a model for how the Opp complex might assemble. researchgate.netnih.gov The assembly is likely a highly coordinated process where the integral membrane proteins OppB and OppC form a scaffold in the inner membrane, which then associates with the ATP-binding cassette proteins OppD and OppF on the cytoplasmic side. researchgate.net The final functional complex is formed upon interaction with the periplasmic substrate-binding protein, OppA. In vivo cross-linking techniques can be employed to stabilize transient interactions within the complex, allowing for the capture and identification of all components involved in its assembly and function. nih.gov
In Vitro and In Vivo Protein-Protein Interaction Assays
Defining the interactome of OppB is fundamental to understanding the assembly and function of the OppABCDF transport machinery. A variety of in vitro and in vivo assays are employed to map these interactions.
In Vivo Cross-linking and Affinity Purification-Mass Spectrometry (AP-MS): This powerful in vivo technique allows for the identification of protein-protein interactions within their native cellular environment. In this method, interacting proteins in live Salmonella cells are covalently linked using a cross-linking agent like formaldehyde. nih.gov This stabilization is crucial for capturing both stable and transient interactions that might be lost during traditional purification methods. Following cross-linking, a tagged "bait" protein, such as a modified OppB, is purified along with its cross-linked "prey" proteins. Tandem affinity purification under denaturing conditions is often employed to minimize the co-purification of non-specific binders. nih.gov The purified protein complexes are then analyzed by mass spectrometry to identify the interacting partners. This approach has been successfully used to study various protein complexes in Salmonella Typhimurium, providing a robust framework for its application to the Opp system. nih.gov
Bacterial Two-Hybrid (BACTH) System: The BACTH system is a genetic method to detect protein-protein interactions in vivo. nih.gov It is based on the reconstitution of a signaling cascade, typically involving the adenylate cyclase enzyme in Escherichia coli. nih.gov The two proteins of interest, for instance, OppB and another component of the Opp complex, are fused to two different fragments of adenylate cyclase. If the proteins interact, the enzyme fragments are brought into proximity, leading to the production of cyclic AMP (cAMP). This, in turn, activates a reporter gene, which can be easily detected, for example, by a colorimetric assay on indicator plates. nih.govresearchgate.net The BACTH system is particularly useful for studying interactions between membrane proteins, making it well-suited for analyzing the components of the OppABCDF complex. nih.govnih.gov
Table 1: Methodologies for Studying Protein-Protein Interactions of Salmonella OppB
| Methodology | Principle | Key Findings/Applications for OppB |
|---|---|---|
| In Vivo Cross-linking with AP-MS | Proteins in living cells are covalently linked, followed by purification of a tagged bait protein and identification of interacting partners by mass spectrometry. nih.gov | Can identify the direct and indirect binding partners of OppB within the fully assembled OppABCDF complex in its native membrane environment. |
| Bacterial Two-Hybrid (BACTH) System | Interaction between two proteins fused to fragments of adenylate cyclase reconstitutes enzyme activity, leading to a detectable reporter signal. nih.gov | Allows for the systematic screening of interactions between OppB and other Opp proteins (OppC, OppD, OppF) to map the architecture of the complex. |
Structural Determination Techniques for the OppABCDF Complex (e.g., Cryo-Electron Microscopy)
Visualizing the three-dimensional structure of the OppABCDF complex is essential for a mechanistic understanding of its function. Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structures of large, dynamic membrane protein complexes.
Cryo-Electron Microscopy (Cryo-EM): This technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice, preserving their native conformation. researchgate.net A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles. researchgate.net Computational algorithms are subsequently used to classify these images and reconstruct a high-resolution three-dimensional model of the protein complex. rcsb.org
While a high-resolution cryo-EM structure of the complete Salmonella OppABCDF complex has yet to be published, the technique has been successfully applied to other complex molecular machines in Salmonella, such as the flagellar motor and the type III secretion system injectisome. rcsb.orgnih.govresearchgate.net These studies have provided unprecedented insights into the assembly and function of these systems, demonstrating the feasibility and power of cryo-EM for resolving the architecture of large protein assemblies in Salmonella. rcsb.orgnih.govresearchgate.net The application of cryo-EM to the OppABCDF complex is anticipated to reveal the precise arrangement of OppB and OppC in the membrane, their interface with the ATP-binding cassettes OppD and OppF, and the conformational changes that occur during the transport cycle.
Table 2: Structural Determination of the Salmonella OppABCDF Complex
| Technique | Principle | Potential Insights for OppABCDF |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Averaging thousands of 2D images of frozen-hydrated protein particles to reconstruct a 3D model. researchgate.net | Would reveal the overall architecture of the OppABCDF complex, the stoichiometry of its subunits, the transmembrane topology of OppB and OppC, and the mechanism of peptide translocation. |
Functional Assays for Oligopeptide Transport Activity
To complement structural and interaction studies, functional assays are crucial for quantifying the transport activity of the Opp system and understanding its substrate specificity and efficiency.
Radiotracer-Based Substrate Uptake Measurements
Radiotracer assays are a direct method for measuring the uptake of substrates into bacterial cells. In the context of the Opp system, this involves incubating Salmonella with radiolabeled oligopeptides and measuring the accumulation of radioactivity inside the cells over time.
A key application of this method has been in demonstrating the role of the Opp system in recycling cell wall peptides. Studies have utilized 3H-labeled murein-derived peptides to show that wild-type Salmonella typhimurium can efficiently take up these peptides, while mutants with a defective opp operon are unable to do so. asm.orgnih.gov This demonstrates that the Opp system is the primary route for the uptake of these cell wall components. asm.orgnih.gov
**Table 3: Radiotracer Uptake of Cell Wall Peptides in *S. typhimurium***
| Salmonella typhimurium Strain | Relevant Genotype | 3H-Cell Wall Peptide Incorporation (% of total exogenous peptide per generation) |
|---|---|---|
| Wild-type | opp+ | >10% |
| Opp- mutant | Δopp | <0.1% |
Data adapted from studies on cell wall peptide recycling. asm.org
Kinetic Characterization of Transport Efficiency and Specificity
Kinetic studies are essential for determining the efficiency and substrate specificity of the Opp transporter. These experiments typically involve measuring the initial rate of uptake of a radiolabeled substrate at various concentrations. From this data, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.
Table 4: Approaches for Kinetic Characterization of OppB-mediated Transport
| Parameter | Methodology | Significance |
|---|---|---|
| Km (Michaelis constant) | Measuring the initial uptake rate of a radiolabeled oligopeptide at varying substrate concentrations. | Represents the substrate concentration at which the transport rate is half of Vmax; a lower Km indicates a higher affinity of the transporter for the substrate. |
| Vmax (Maximum velocity) | Determined from the saturation kinetics of substrate uptake. | Represents the maximum rate of transport when the transporter is saturated with the substrate. |
| Competition Assays | Measuring the inhibition of the uptake of a radiolabeled peptide in the presence of various unlabeled competitor peptides. nih.gov | Determines the substrate specificity of the Opp transporter by identifying which peptides can effectively compete for binding and transport. |
Bioinformatic and Comparative Genomics Approaches for oppB Analysis
Bioinformatic and comparative genomic analyses provide a powerful framework for understanding the evolution and functional diversification of the oppB gene and the entire opp operon.
Phylogenetic Reconstruction of OppB Evolution
Phylogenetic analysis is used to infer the evolutionary relationships between genes and proteins. By comparing the sequences of OppB from different bacterial species, it is possible to reconstruct its evolutionary history. This is typically done by aligning the protein or DNA sequences and then using statistical methods, such as maximum likelihood or Bayesian inference, to construct a phylogenetic tree.
Phylogenetic studies of housekeeping genes, such as gyrB, have been used to establish the evolutionary relationships within the Enterobacteriaceae family, which includes Salmonella and E. coli. nih.govresearchgate.net Similar approaches can be applied to the oppB gene to understand its evolution within this family and beyond. Such analyses can reveal instances of gene duplication, horizontal gene transfer, and adaptive evolution that have shaped the function of the Opp system in different bacterial lineages. For example, comparing the opp operons of S. typhimurium and E. coli has shown that they are highly conserved, consisting of four genes (oppA, oppB, oppC, and oppD) organized in a single transcriptional unit in early studies, with a fifth gene, oppF, later identified. nih.govnih.gov The high degree of sequence conservation suggests a strong selective pressure to maintain the function of this essential transport system. A broader phylogenetic analysis of ABC transporter permease proteins across different bacterial species can further illuminate the evolutionary origins and diversification of the OppB family. researchgate.net
Table 5: Bioinformatic Approaches for Analyzing OppB Evolution
| Approach | Methodology | Insights into OppB Evolution |
|---|---|---|
| Phylogenetic Tree Construction | Alignment of OppB protein sequences from various bacterial species followed by the application of evolutionary models to infer relationships. nih.gov | Can reveal the evolutionary lineage of Salmonella OppB, identify its closest relatives, and suggest points of divergence and conservation. |
| Comparative Operon Analysis | Comparison of the gene order and content of the opp operon across different bacterial genomes. diva-portal.org | Provides insights into the conservation and rearrangement of the opp operon, indicating the evolutionary pressures acting on the entire transport system. |
Prediction of Functional Sites and Interaction Interfaces
The functional efficacy of the OppB protein, a core transmembrane domain (TMD) of the Salmonella oligopeptide permease (Opp) ABC transporter, is contingent on its correct three-dimensional structure, the formation of a translocation channel for peptides, and its precise interactions with other components of the Opp complex. While specific experimental structures and detailed predictive studies for Salmonella OppB are not extensively documented, a range of advanced computational methodologies are routinely applied to proteins of this class to predict functional sites and interaction interfaces. These in silico approaches are crucial for generating hypotheses about the protein's mechanism of action.
Structural Modeling: The Foundation for Prediction
A prerequisite for predicting functional sites and interfaces is an accurate three-dimensional model of the OppB protein. In the absence of an experimentally determined crystal or cryo-EM structure, computational modeling is the primary method to obtain structural insights.
Homology Modeling : This technique relies on using the known experimental structure of a related homologous protein as a template. For ABC transporters, homology models are often constructed using bacterial homologues. mdpi.com The accuracy of the resulting model is highly dependent on the sequence identity between the target protein (Salmonella OppB) and the template structure. researchgate.net
AI-Based Structure Prediction : The advent of deep learning-based tools, such as AlphaFold2, has revolutionized structural biology. mdpi.combiorxiv.org These methods can generate highly accurate ab initio models of single proteins and can also predict the structure of protein complexes (multimers), which would be invaluable for modeling the entire Opp transporter assembly. mdpi.com
Prediction of Functional Sites: The Translocation Channel
The primary functional "site" of OppB, in conjunction with OppC, is the transmembrane pore through which oligopeptides are translocated from the periplasm into the cytoplasm. Identifying the residues that line this channel and facilitate substrate passage is a key objective.
Transmembrane Topology Prediction : Initial analysis often involves predicting the transmembrane helices and their orientation in the membrane. Tools like TMHMM and Phobius are used for this purpose, providing a 2D map of the protein's layout which informs the 3D modeling process. researchgate.net
Pore and Channel Identification : Once a 3D model is established, algorithms can be used to identify cavities and channels within the protein structure. These tools analyze the geometry and physicochemical properties of the protein model to predict the likely path of a substrate.
Molecular Dynamics (MD) Simulations : MD simulations offer a powerful method to study the dynamic behavior of the OppB protein within a simulated lipid bilayer. These simulations can reveal conformational changes that may occur during the transport cycle and can be used to simulate the passage of a peptide substrate through the predicted channel, helping to identify key residues involved in translocation. nih.govnih.gov
Prediction of Protein-Protein Interaction Interfaces
OppB must form specific interfaces with OppC to create the functional channel and with the nucleotide-binding domains (NBDs), OppD and OppF, to couple ATP hydrolysis to transport. Predicting these interaction surfaces is critical to understanding the assembly and function of the complex.
Protein-Protein Docking : Computational docking algorithms are used to predict the three-dimensional structure of a protein complex. ucl.ac.ukmdpi.com For OppB, docking simulations would be performed with models of OppC, OppD, and OppF to predict the quaternary structure of the entire Opp transport system. These methods typically involve a global search that samples many possible binding orientations, followed by a scoring function to rank the most plausible complex structures. leidenuniv.nl
Interface Residue Analysis : After a complex is modeled, the interface—the set of residues in direct contact—is analyzed. Computational techniques can then be used to predict "hot spot" residues, which are key amino acids that contribute most to the binding energy of the interaction. This analysis helps to pinpoint specific residues crucial for the stability and function of the Opp complex.
The following tables summarize the computational tools and methodologies applicable to the study of Salmonella OppB.
Table 1: Computational Tools for Structural and Functional Prediction of Membrane Proteins This interactive table lists various bioinformatics tools and their applications in predicting the structure and function of proteins like Salmonella OppB.
| Tool/Server | Primary Application | Principle |
|---|---|---|
| SWISS-MODEL | Homology Modeling | Uses experimentally determined protein structures as templates to build a 3D model of a target sequence. nih.gov |
| AlphaFold2 | Ab initio Structure Prediction | Employs deep learning and artificial intelligence to predict 3D protein structures from their amino acid sequence with high accuracy. mdpi.combiorxiv.org |
| TMHMM / Phobius | Transmembrane Topology Prediction | Uses Hidden Markov Models (HMMs) or other machine learning approaches to predict the location of transmembrane helices and the orientation of the protein in the membrane. researchgate.net |
| ClusPro / SwarmDock | Protein-Protein Docking | Algorithms that perform a systematic search to find the most favorable binding orientation between two or more protein structures. ucl.ac.uknih.gov |
| GROMACS / NAMD | Molecular Dynamics Simulation | Simulates the physical movements of atoms and molecules to study the dynamic behavior of proteins and their complexes over time. nih.gov |
| DoGSiteScorer | Active/Binding Site Prediction | Identifies potential binding pockets on a protein's surface based on its 3D structure and physicochemical properties. |
Table 2: Summary of Methodologies for Predicting OppB Functional Sites and Interfaces This interactive table outlines the primary research methodologies, their objectives, and the underlying principles for studying a transmembrane protein like Salmonella OppB.
| Methodology | Objective for Studying OppB | Key Principles |
|---|---|---|
| Homology Modeling | Generate a 3D structural model of OppB. | Based on the principle that proteins with similar sequences adopt similar 3D structures. Requires a known structure of a homologous protein. mdpi.com |
| Protein-Protein Docking | Predict the structure of the OppB-OppC and OppB-NBD complexes. | Involves sampling a vast number of possible binding orientations and using a scoring function to rank them based on geometric and chemical complementarity. leidenuniv.nlnih.gov |
| Molecular Dynamics (MD) Simulation | Analyze the conformational dynamics of OppB and simulate peptide translocation through its channel. | Solves Newton's equations of motion for a system of atoms and molecules to observe how the protein structure changes and interacts with its environment over time. nih.gov |
| Evolutionary Conservation Analysis | Identify functionally important residues. | Based on the premise that residues critical for structure and function are less likely to mutate over evolutionary time and will be conserved among related proteins. researchgate.net |
Future Directions and Open Questions in Salmonella Oppb Research
Elucidation of Atomic-Level Structural Dynamics during Oligopeptide Translocation
A fundamental open question in the study of the Salmonella Opp system is the precise mechanism of peptide transport at the atomic level. Early studies successfully determined the membrane topology of OppB, revealing it as a hydrophobic protein that spans the cytoplasmic membrane six times. nih.gov This structure, with both the N- and C-termini located in the cytoplasm, is characteristic of ATP-binding cassette (ABC) transporter permeases. nih.gov However, this static model provides limited insight into the dynamic conformational changes that are essential for the translocation of oligopeptides.
Future research must aim to capture high-resolution snapshots of the OppB-OppC transmembrane complex in various states of the transport cycle: substrate-unbound, substrate-bound, and post-translocation. Understanding these structural dynamics is critical for explaining how the binding of a peptide to the periplasmic protein OppA initiates a signal that is transduced through OppB and OppC, and how the subsequent ATP hydrolysis by OppD and OppF powers the movement of the substrate. Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography will be indispensable in resolving these structures. This knowledge would not only illuminate the function of Salmonella's OppB but also provide a model for understanding other ABC transporters, which are ubiquitous and critical in both prokaryotic and eukaryotic cells.
Comprehensive Mapping of the Salmonella OppB Substrate Repertoire in Diverse Host Environments
The Opp system of Salmonella typhimurium is known to transport peptides ranging from two to five amino acids in length, playing a significant role in nutrition and the recycling of cell wall components. nih.gov However, the specific identity and diversity of peptides transported via OppB within the host are largely unknown. Salmonella encounters vastly different microenvironments during its infection cycle, from the lumen of the gut to the intracellular confines of a macrophage. nih.govnih.gov Each of these niches presents a unique nutritional landscape.
A significant future challenge is to comprehensively map the repertoire of oligopeptides that are imported through the Opp system in these distinct host environments. For instance, within the gut, Salmonella might utilize OppB to import peptides derived from dietary proteins or the host's own secretions to outcompete the commensal microbiota. eurekalert.orgmdpi.com Inside a macrophage, a nutrient-limited environment, OppB may be crucial for scavenging scarce peptides to sustain bacterial survival and replication. nih.govnih.gov Advanced metabolomic and proteomic approaches could be employed to identify the specific peptides available in these locations and to determine which are actively transported by OppB. This would provide a detailed understanding of how Salmonella adapts its metabolism to survive and thrive in different host tissues.
Detailed Analysis of Regulatory Crosstalk and Fine-Tuning of oppB Expression
The expression of bacterial nutrient transporters is typically tightly regulated to match metabolic needs and environmental conditions. khanacademy.orgkhanacademy.org The genes encoding the Salmonella Opp system, including oppB, are organized as a single operon, suggesting coordinated regulation. nih.govnih.gov While the existence of this operon is known, the specific regulatory networks that control its expression in response to host signals remain poorly defined. Future investigations should focus on identifying the transcriptional regulators that directly or indirectly modulate opp operon expression.
It is plausible that the opp operon is integrated into broader regulatory networks that control virulence. For example, global regulators in Salmonella that respond to stress, nutrient limitation, or host-specific signals—such as the PhoP/PhoQ or RcsCDB systems—may fine-tune opp expression to align nutrient acquisition with pathogenic processes. nih.govnih.gov Research is needed to uncover potential crosstalk between the opp operon and key virulence regulons, such as the Salmonella Pathogenicity Islands (SPIs). Understanding this regulatory interplay will reveal how Salmonella coordinates its metabolic adaptation with the deployment of virulence factors during infection.
| Regulatory System | Known Function in Salmonella | Potential Crosstalk with opp Operon (Hypothetical) |
| PhoP/PhoQ | Senses low Mg²⁺, antimicrobial peptides; regulates virulence genes for intracellular survival. | May upregulate opp expression inside macrophages to increase peptide scavenging in a nutrient-poor environment. |
| RcsCDB | Senses envelope stress; regulates capsule synthesis, motility, and virulence. nih.gov | Could potentially downregulate opp expression when the cell envelope is compromised to conserve energy. |
| Crp-cAMP | Senses carbon source availability; regulates metabolism. | May control opp expression based on the availability of preferred carbon sources versus peptides. |
| Lrp | Leucine-responsive regulatory protein; regulates amino acid metabolism and transport. | Could directly regulate the opp operon in response to amino acid/peptide availability. |
This table presents potential areas for future research into the regulatory networks governing oppB expression.
Exploring OppB as a Research Target for Novel Anti-Salmonella Strategies
The essential role of the Opp system in bacterial nutrition, particularly in the restrictive environment of the host, makes its components attractive targets for novel antimicrobial strategies. The transmembrane protein OppB is a particularly promising candidate. Inhibiting OppB function could effectively starve the bacterium of essential peptides, impairing its ability to survive and replicate within the host. This strategy could be especially effective in combination with other antimicrobials.
Another avenue for exploration is the use of OppB as a "Trojan horse" to deliver antimicrobial agents into the bacterial cell. This concept, known as illicit transport, has been demonstrated for the Opp system in other bacteria, where peptide-based antibiotics are recognized and imported, leading to cell death. nih.gov Future research should focus on designing peptide mimics or conjugates that are specifically recognized and transported by the Salmonella Opp system but are toxic upon entering the cytoplasm. The development of specific OppB inhibitors or peptide-based drugs requires a detailed understanding of the transporter's structure and substrate specificity, reinforcing the importance of the research directions outlined above.
Investigating the Role of OppB in Specific Salmonella Serovar Virulence and Host Adaptation
The genus Salmonella enterica includes a wide range of serovars with varying host specificities and disease manifestations, from gastroenteritis caused by S. Typhimurium to typhoid fever caused by the human-restricted S. Typhi. veterinaryworld.orgmdpi.com The adaptation of different serovars to their respective hosts involves a complex array of genetic factors, including those related to metabolism and nutrient acquisition. nih.gov
Q & A
Q. How can researchers systematically identify and validate OppB's role in Salmonella pathogenicity using bioinformatics tools?
Methodological Answer:
- Begin by querying databases like SalmonellaBase or KEGG Pathways to retrieve OppB sequence data, homologs, and functional annotations. Use BLASTp to compare OppB against essential genes in the Database of Essential Genes (DEG) to infer its potential role in survival.
- Validate predictions via knockout studies: Design primers targeting the oppB gene (ensure specificity using tools like Primer-BLAST) and perform PCR amplification with optimized DNA concentrations (≥20 ng/µL) to avoid false negatives . Confirm gene absence via sequencing and assess phenotypic changes in nutrient uptake or virulence using in vitro macrophage infection assays.
Q. What are the key considerations for detecting OppB in complex food matrices using immunological assays?
Methodological Answer:
- Address cross-reactivity by pre-adsorbing antibodies with phylogenetically close antigens (e.g., other ABC transporter proteins) .
- Optimize sample preparation: Use enrichment media (e.g., Buffered Peptone Water) to increase bacterial load, followed by centrifugation to concentrate OppB. Account for inhibitory substances (e.g., lipids, polysaccharides) by diluting samples or adding chelating agents (e.g., EDTA) .
- Validate assay specificity via Western blotting with purified OppB and negative controls (e.g., oppB-deficient strains).
Q. How to design a literature review framework to map OppB's functional significance across Salmonella serovars?
Methodological Answer:
- Use Boolean search terms in databases (PubMed, SciELO, CAB Abstracts):
("OppB" OR "oligopeptide permease B") AND ("Salmonella" AND (virulence OR "nutrient transport")). Include non-English studies (e.g., Portuguese, Spanish) for broader insights . - Apply inclusion criteria: Peer-reviewed studies from the past 15 years, focusing on genetic, structural, or phenotypic data. Exclude reviews without primary data. Use tools like PRISMA flow diagrams to track screening stages and resolve contradictions (e.g., OppB's role in biofilm formation vs. systemic infection) .
Advanced Research Questions
Q. How can structural biology approaches resolve conflicting data on OppB's substrate-binding mechanism?
Methodological Answer:
- If OppB's 3D structure is unavailable, perform homology modeling using SWISS-MODEL with templates like E. coli OppB (PDB: 5N2S). Validate models via molecular dynamics simulations (e.g., GROMACS) to assess stability .
- Experimentally, use surface plasmon resonance (SPR) to measure binding affinity of OppB to oligopeptides. Compare results across serovars (e.g., Typhimurium vs. Enteritidis) to explain functional divergence. Resolve contradictions by correlating structural flexibility (RMSD values) with substrate specificity .
Q. What experimental designs can elucidate OppB's contribution to antibiotic resistance in persistent Salmonella infections?
Methodological Answer:
- Conduct transcriptomic profiling (RNA-seq) of oppB-knockout vs. wild-type strains under antibiotic stress (e.g., ciprofloxacin). Use DESeq2 to identify differentially expressed genes in efflux pumps (e.g., acrAB-tolC) or stress-response pathways .
- Pair with metabolomic profiling (LC-MS) to quantify intracellular oligopeptides, linking OppB-mediated transport to metabolic adaptations. Validate via time-kill assays to measure survival rates in the presence/absence of OppB inhibitors .
Q. How to integrate multi-omics data to model OppB's regulatory network in Salmonella host adaptation?
Methodological Answer:
- Combine ChIP-seq (to identify transcription factors binding the oppB promoter) with RNA-seq and proteomic data (e.g., TMT labelling) to construct a regulatory network. Use tools like Cytoscape for visualization and STRING-DB to predict protein-protein interactions .
- Validate predictions using CRISPR-interference (CRISPRi) to repress candidate regulators (e.g., phoP/phoQ) and quantify OppB expression via qRT-PCR .
Contradiction Resolution & Meta-Analysis
Q. How to address discrepancies in OppB's role across Salmonella studies using meta-analytical frameworks?
Methodological Answer:
- Perform subgroup analysis by categorizing studies based on serovar, infection model (e.g., murine vs. avian), or growth conditions (aerobic vs. anaerobic). Use random-effects models in RevMan to calculate pooled odds ratios for OppB's association with virulence .
- Identify methodological confounders: Studies using polyclonal antibodies may report false positives due to cross-reactivity, whereas monoclonal antibody-based assays provide higher specificity .
Data Reproducibility & Reporting Standards
Q. What quality control measures ensure reproducibility in OppB-related assays?
Methodological Answer:
- For PCR: Include internal amplification controls (e.g., 16S rRNA) and standardize DNA extraction protocols across labs (e.g., ISO 6579 for Salmonella) .
- For structural studies: Deposit raw cryo-EM or X-ray diffraction data in public repositories (e.g., EMDB, PDB) and report resolution metrics (e.g., FSC 0.143 cutoff) .
Theoretical Integration
Q. How to align OppB research with broader theories of bacterial nutrient acquisition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
